5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-18-8-4-2-3-7(5-8)6-16-10(12)9(11(13)17)14-15-16/h2-5H,6,12H2,1H3,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUDLQVMUXNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=C(N=N2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxybenzylamine with an azide derivative can lead to the formation of the triazole ring. The subsequent introduction of the carboxamide group can be achieved through amidation reactions using suitable reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Antiparasitic Activity
One of the most notable applications of 5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of this compound exhibit significant antiparasitic effects, showing potency in cellular models and promising pharmacokinetic profiles. In a study, optimization of the compound led to improved metabolic stability and aqueous solubility, which are critical for oral bioavailability. The lead compound demonstrated substantial suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent for Chagas disease .
Antifungal Properties
Compounds containing the triazole core have been extensively studied for their antifungal properties. The this compound has shown effective antifungal activity against various strains, making it a candidate for further development in antifungal therapies . Its mechanism involves disrupting fungal cell wall synthesis and inhibiting key enzymes.
Antiviral Activity
The triazole derivatives have also been investigated for antiviral applications. They exhibit activity against several viruses by interfering with viral replication processes. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antiviral efficacy .
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further functionalization allows chemists to create a wide range of derivatives with tailored biological activities .
Development of Hybrid Compounds
The incorporation of the triazole moiety into hybrid compounds has gained attention due to its ability to combine multiple pharmacophores into a single molecule. This strategy enhances the overall therapeutic profile and can lead to compounds with synergistic effects .
Case Study: Chagas Disease Treatment
In a significant study focused on Chagas disease, researchers synthesized a series of this compound derivatives. The lead compound demonstrated high ligand efficiency and selectivity against T. cruzi, with minimal toxicity towards mammalian cells (pEC50 > 6). The optimization process revealed that modifications could significantly enhance both potency and solubility .
| Property | Lead Compound | Benchmark Compound |
|---|---|---|
| pEC50 (antiparasitic activity) | > 6 | < 5 |
| Aqueous solubility | High | Moderate |
| Metabolic stability | Moderate | Low |
| Selectivity (VERO cells) | >100-fold | <10-fold |
Case Study: Antifungal Activity
Another study evaluated the antifungal properties of triazole derivatives including this compound against clinical strains of fungi. Results indicated that these compounds exhibited potent activity comparable to existing antifungal agents, suggesting their potential for treating resistant fungal infections .
Mechanism of Action
The mechanism of action of 5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The carbamoylmethyl substituent (in lead compound 1) is associated with SOS response inhibition, while bulky or halogenated benzyl groups (e.g., 4-bromobenzyl) may reduce solubility or alter target engagement .
- The 3-methoxybenzyl group in the target compound may enhance membrane permeability compared to carbamoylmethyl but requires validation in SOS inhibition assays .
Functional Group Modifications at C4
The carboxamide group at C4 is conserved across analogs, but modifications to this moiety are rare. Derivatives like 5-methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) replace the carboxamide with substituted aryl groups, shifting activity toward non-SOS targets such as Wnt/β-catenin signaling . This highlights the scaffold’s versatility but underscores the necessity of the carboxamide group for SOS pathway inhibition .
Cross-Species Activity
The 5-amino-1-(carbamoylmethyl) scaffold exhibits cross-species breadth, inhibiting LexA in E. coli and P. aeruginosa . In contrast, phenylboronic acid derivatives and tricyclic triazoles target conserved catalytic residues in LexA, suggesting broader applicability against S. aureus and other pathogens . The 3-methoxybenzyl variant’s efficacy against multiple species remains untested but warrants investigation given the scaffold’s modularity .
Biological Activity
5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 5-amino-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
- Molecular Formula : C11H13N5O2
- CAS Number : 52940352
The presence of the triazole ring and various functional groups such as amino and methoxy are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including:
- Cyclization : Reaction of 3-methoxybenzylamine with an azide derivative to form the triazole ring.
- Amidation : Introduction of the carboxamide group using suitable reagents.
Advanced techniques such as continuous flow reactors can enhance yield and purity during industrial production.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing effective inhibition at certain concentrations. For instance, studies have demonstrated that derivatives of triazoles can exhibit significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
Anticancer Activity
The compound's anticancer properties have been a focal point in several studies. It has shown potential in:
- Inhibiting Cell Proliferation : The compound can disrupt tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, derivatives similar to this compound have been reported to induce apoptosis in HeLa and Jurkat cells .
| Compound | IC50 (µM) | Effect on Tubulin Polymerization |
|---|---|---|
| 5-amino... | 0.76 ± 0.1 | Strong inhibition |
| CA-4 (Reference) | 1.2 ± 0.1 | Strong inhibition |
The ability to induce mitochondrial depolarization and activate caspase pathways further supports its role as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways related to proliferation and survival.
- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell cycle progression.
Case Studies
In a recent study focusing on the structure-activity relationship (SAR) of triazole derivatives, it was found that modifications at specific positions on the triazole ring could significantly enhance biological activity. For example, altering substituents on the phenyl ring led to variations in potency against cancer cell lines .
Another study highlighted the compound's ability to modulate the SOS response in bacteria, showcasing its potential as a therapeutic agent against antibiotic resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?
- Synthesis Challenges : The compound’s triazole core and methoxybenzyl substituent require precise regioselectivity during cyclization. A common approach involves Huisgen 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis, followed by carboxamide functionalization .
- Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) improves reaction efficiency and reduces byproducts compared to conventional heating . Purity can be enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .
Q. How does the compound’s low aqueous solubility impact biological assays, and what strategies mitigate this?
- Impact : Low solubility (e.g., <50 µM in PBS) complicates in vitro dose-response studies, leading to inconsistent IC50 values in enzyme inhibition assays .
- Mitigation : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80 at 0.01% w/v). For in vivo models, employ lipid-based nanoemulsions or β-cyclodextrin inclusion complexes to enhance bioavailability .
Q. What validated analytical methods are recommended for characterizing this compound?
- HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/0.1% formic acid (60:40), flow rate 1.0 mL/min, UV detection at 254 nm .
- NMR : ¹H-NMR (DMSO-d6) peaks for the methoxybenzyl group appear at δ 3.72–3.75 ppm (singlet, -OCH3) and δ 5.42 ppm (s, -CH2-) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy studies?
- Case Example : Discrepancies may arise from metabolic instability (e.g., cytochrome P450-mediated oxidation of the methoxy group). Perform metabolite profiling via LC-MS/MS (Q-TOF) to identify degradation pathways .
- Solution : Introduce electron-withdrawing substituents (e.g., -CF3) on the benzyl ring to reduce metabolic susceptibility while retaining activity .
Q. What experimental design principles optimize structure-activity relationship (SAR) studies for this compound?
- DoE Approach : Use a fractional factorial design to vary substituents (e.g., methoxy position, carboxamide alkyl chain length) and assess impacts on kinase inhibition (e.g., IC50, selectivity index). Response surface methodology (RSM) identifies optimal substituent combinations .
- Key Metrics : Prioritize compounds with >10-fold selectivity over off-target kinases (e.g., EGFR vs. HER2) to minimize toxicity .
Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (optimal range: 2–4), aqueous solubility, and CYP3A4 inhibition risk. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability .
- Docking Studies : Glide SP mode (Schrödinger Suite) identifies binding poses in target enzymes (e.g., PARP1), guiding rational modifications to enhance binding affinity .
Data Analysis and Validation
Q. What statistical methods are critical for validating dose-response data in enzyme inhibition assays?
- Analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism) with Hill slopes constrained to 1.0. Report IC50 values with 95% confidence intervals (n ≥ 3 replicates) .
- Validation : Use positive controls (e.g., Olaparib for PARP inhibition) to confirm assay reproducibility. Apply Grubbs’ test to exclude outliers .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- QC Protocols : Implement strict process controls (e.g., reaction temperature ±2°C, solvent purity ≥99.9%). Characterize each batch via HPLC (purity ≥95%) and HRMS (mass error ≤5 ppm) .
- Stability Testing : Store the compound under nitrogen at −20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Future Directions
Q. What novel derivatives could overcome current limitations in therapeutic applications?
- Derivative Design : Replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to improve metabolic stability. Introduce polar groups (e.g., -SO2NH2) to enhance solubility without compromising target binding .
- Biological Targets : Explore activity against emerging targets like IDO1 (immuno-oncology) or NLRP3 (inflammatory diseases) using high-content screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
